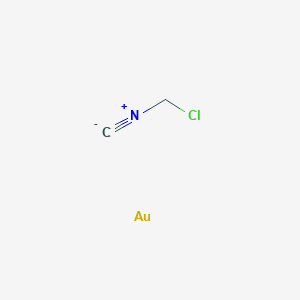
Chloro(isocyano)methane--gold (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(isocyano)methane–gold (1/1) is a coordination compound that features a gold atom bonded to a chloro(isocyano)methane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro(isocyano)methane–gold (1/1) typically involves the reaction of gold chloride with isocyanomethane under controlled conditions. One common method involves the use of a gold precursor, such as gold(III) chloride, which reacts with isocyanomethane in the presence of a reducing agent to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product .
Industrial Production Methods
While specific industrial production methods for chloro(isocyano)methane–gold (1/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(isocyano)methane–gold (1/1) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro or isocyano groups can be replaced by other ligands through nucleophilic substitution reactions.
Oxidation and Reduction: The gold center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium cyanide, which can replace the chloro group with a cyanide group under reflux conditions in ethanol.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of the gold center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions would produce gold-cyanide complexes, while oxidation reactions could yield gold(III) complexes .
Wissenschaftliche Forschungsanwendungen
Chloro(isocyano)methane–gold (1/1) has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in medicine, particularly in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of chloro(isocyano)methane–gold (1/1) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, influencing their function and activity. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(isocyano)methane–silver (1/1): Similar in structure but with a silver center instead of gold.
Chloro(isocyano)methane–copper (1/1): Contains a copper center and exhibits different reactivity and applications.
Uniqueness
Chloro(isocyano)methane–gold (1/1) is unique due to the specific properties imparted by the gold center, such as its high stability and ability to participate in a wide range of chemical reactions. These properties make it particularly valuable in catalysis and medicinal chemistry, where gold-based compounds often exhibit superior performance compared to their silver or copper counterparts .
Eigenschaften
CAS-Nummer |
37131-30-9 |
|---|---|
Molekularformel |
C2H2AuClN |
Molekulargewicht |
272.46 g/mol |
IUPAC-Name |
chloro(isocyano)methane;gold |
InChI |
InChI=1S/C2H2ClN.Au/c1-4-2-3;/h2H2; |
InChI-Schlüssel |
TZXDQOYYKLVIIY-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCl.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


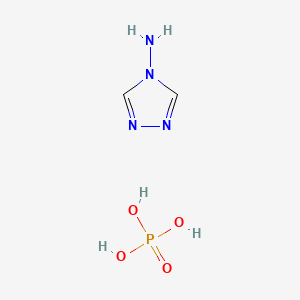

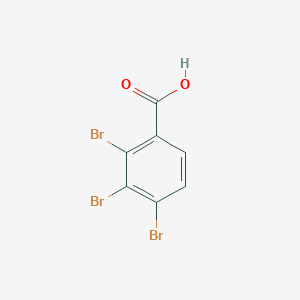

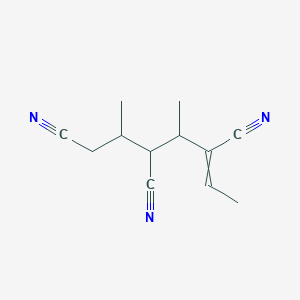
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
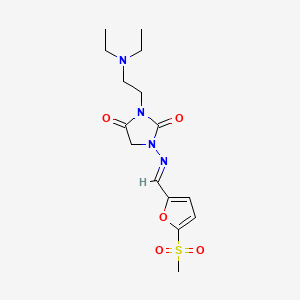

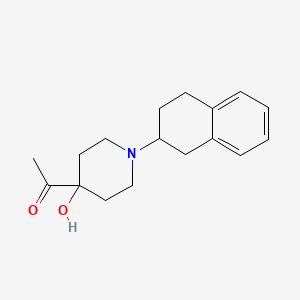

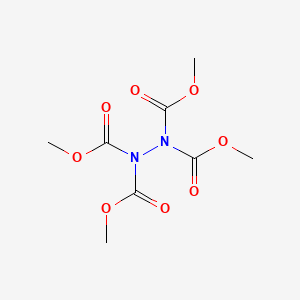
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
